molecular formula C19H20BrNO6 B2757829 2-((3-Bromobenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate CAS No. 1291849-22-3

2-((3-Bromobenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate

Cat. No. B2757829
CAS RN: 1291849-22-3
M. Wt: 438.274
InChI Key: ULORRPNMQXTUHN-UHFFFAOYSA-N
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Description

2-((3-Bromobenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Photodynamic Therapy Applications

A study on the synthesis and characterization of new zinc phthalocyanine compounds, which included derivatives similar to "2-((3-Bromobenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate", demonstrated significant potential for photodynamic therapy (PDT) applications. The synthesized compounds showed excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II photodynamic therapy mechanisms. This research underscores the compound's potential as a Type II photosensitizer for cancer treatment in PDT, highlighting its value in medical research and therapy (Pişkin, Canpolat, & Öztürk, 2020).

Synthetic Intermediates in Medicinal Chemistry

The compound serves as a key intermediate in the synthesis of anticancer drugs by inhibiting thymidylate synthase, a critical enzyme for DNA synthesis in rapidly dividing cells. This pathway emphasizes the compound's importance in developing therapeutic agents against cancer. The synthesis process involved several steps, starting from p-toluidine and resulting in the formation of bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, illustrating the chemical versatility and applicability of such compounds in drug development (Cao Sheng-li, 2004).

Catalysis in Organic Synthesis

Research into the synthesis and catalytic performance of novel mixed-ligand Cu(II) Schiff base complexes, including structures related to the compound , showed promising applications in catalyzing the synthesis of 2-amino-4H-pyrans and tetrahydro-4H-chromenes. These reactions are vital for producing compounds with potential antimicrobial, antioxidant, and therapeutic properties. The study provides insight into the compound's role in facilitating efficient and selective organic transformations, contributing to the advancement of synthetic organic chemistry and material science (Ebrahimipour et al., 2018).

properties

IUPAC Name

[2-[(3-bromophenyl)methylamino]-2-oxoethyl] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO6/c1-24-15-8-13(9-16(25-2)18(15)26-3)19(23)27-11-17(22)21-10-12-5-4-6-14(20)7-12/h4-9H,10-11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULORRPNMQXTUHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCC(=O)NCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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